2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural chemistry as herbicides to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-(4-phenyl-1H-pyrazol-1-yl)ethylamine under suitable conditions to form the desired propanamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions might be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on plant physiology and biochemistry.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug development.
Industry: Employed in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets in plants. It likely inhibits key enzymes or disrupts cellular processes, leading to the death of targeted weeds. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is unique due to the presence of the pyrazole ring, which may confer distinct biological activity and selectivity compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2N3O2/c1-14(27-19-8-7-17(21)11-18(19)22)20(26)23-9-10-25-13-16(12-24-25)15-5-3-2-4-6-15/h2-8,11-14H,9-10H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAQRFZIQPTEJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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